REACTION_CXSMILES
|
[N+:1](=[CH2:3])=[N-:2].[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[N:11]=NN[CH:14]=2)[CH:5]=1.C(O)(=O)C.C(OCC)(=O)C>CCOCC.C(O)C>[CH3:3][N:1]1[N:11]=[C:10]([C:6]2[CH:5]=[N:4][CH:9]=[CH:8][CH:7]=2)[CH:14]=[N:2]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=1N=NNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (75 ml) was added
|
Type
|
EXTRACTION
|
Details
|
Extraction with 3×100 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the organic phase over magnesium sulphate, and removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a brown solid which
|
Type
|
CUSTOM
|
Details
|
giving a colorless solid, 69
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=N1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |